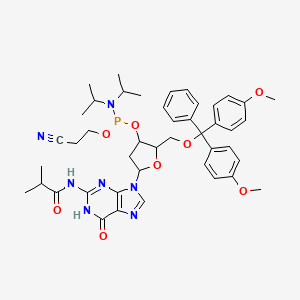

5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Description

This compound is a critical phosphoramidite reagent used in solid-phase oligonucleotide synthesis. Its structure includes:

- 5'-O-(4,4'-Dimethoxytrityl) (DMTr): A photolabile protecting group that enables controlled elongation of DNA strands and facilitates purification .

- N2-Isobutyryl protection: Shields the guanine base’s exocyclic amine during synthesis, preventing undesired side reactions .

- 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: A reactive moiety enabling sequential coupling to growing oligonucleotide chains via phosphite triester chemistry .

This reagent is widely employed in synthesizing DNA sequences for applications ranging from PCR primers to antisense therapeutics. Its design balances stability during synthesis and efficient deprotection post-synthesis.

Properties

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRMKYVTIFSDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54N7O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

839.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93183-15-4 | |

| Record name | N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Phosphoramidite Synthesis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the phosphitylation of a sterically hindered nucleoside. Traditional methods can be onerous, but microwave-assisted phosphitylation has proven efficient for preparing phosphoramidites.

The general phosphoramidite synthesis cycle consists of:

- Detritylation: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the growing oligonucleotide chain, typically using a solution of 3% trichloroacetic acid in dichloromethane, to yield a free 5'-hydroxyl group.

- Coupling: Condensation of a 5'-protected deoxynucleoside 3'-phosphoramidite with the free 5'-hydroxyl group, using an activator like tetrazole, to form a phosphite triester. The diisopropylamino group on the phosphoramidite offers a balance between stability and ease of activation.

- Capping: Unreacted 5'-hydroxyl groups are capped to prevent them from participating in subsequent coupling reactions.

- Oxidation: The phosphite triester is oxidized to a phosphate triester, usually with iodine and water.

- Deprotection: Removal of the protecting groups from the nucleobases and phosphate backbone.

Methods of Phosphitylation

Several methods exist for phosphitylating compounds, including reacting a hydroxyl-containing compound with a phosphitylating agent in the presence of a phosphitylation activator. Activators include acid-base complexes derived from amine bases, diazabicyclo amine bases, or zwitterionic amine complexes.

Special Considerations

- Steric Hindrance: Sterically hindered nucleosides may require microwave assistance to achieve efficient phosphitylation.

- On-Demand Synthesis: Phosphoramidites can be synthesized on demand by immobilizing a phosphitylation agent on a resin, activating the resin, and then contacting it with a suitable nucleoside substrate.

- Trinucleotide Phosphoramidites: Fully protected trinucleotide synthons bearing β-cyanoethyl groups at the phosphate residues can be used in standard oligonucleotide synthesis without additional deprotection or work-up steps.

Chemical Reactions Analysis

Types of Reactions

DMT-dG(ib) Phosphoramidite undergoes several types of reactions:

Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in water or tert-butyl hydroperoxide.

Deprotection: The DMT group is removed using acidic conditions, typically with trichloroacetic acid in dichloromethane.

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide.

Deprotection: Trichloroacetic acid in dichloromethane.

Coupling: Nucleophilic groups in the presence of an activator like tetrazole.

Major Products

The major products formed from these reactions are oligonucleotides with high coupling efficiency and purity .

Scientific Research Applications

DMT-dG(ib) Phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:

Chemistry: Used in the synthesis of DNA and RNA analogs.

Biology: Essential for creating probes and primers for PCR and sequencing.

Medicine: Used in the development of antisense oligonucleotides and gene therapy.

Industry: Employed in the production of synthetic genes and other biotechnological applications

Mechanism of Action

The mechanism of action of DMT-dG(ib) Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s protected groups ensure stability and prevent side reactions, allowing for efficient and accurate synthesis. The phosphoramidite group reacts with nucleophilic groups to form stable phosphite triester linkages, which are then oxidized to phosphate triesters .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related phosphoramidites, emphasizing modifications and functional implications.

Table 1: Key Phosphoramidites and Their Modifications

Key Comparisons

Base Modifications N2-Isobutyryl vs. N4-Benzoyl (Cytosine): Isobutyryl (target compound) offers faster deprotection under mild ammonia conditions compared to benzoyl, reducing oligonucleotide degradation risks . 5-Fluoro (): Enhances base stacking and duplex stability in aptamers, whereas the target compound’s unmodified guanine ensures canonical Watson-Crick pairing .

Sugar Modifications

- 2'-Deoxy (Target) vs. 2'-O-Methyl () : 2'-Deoxy enables standard DNA synthesis, while 2'-O-methyl modifications improve nuclease resistance but require RNA synthesis protocols .

- 2'-Formamido () : Reduces siRNA off-target effects by destabilizing seed region interactions, a feature absent in the target compound .

Phosphoramidite Reactivity All compounds use 2-cyanoethyl-N,N-diisopropylphosphoramidite groups, ensuring consistent coupling efficiency (~98–99%) under standard synthesis conditions . However, steric hindrance from bulky modifications (e.g., 5-adamantane in ) can reduce coupling yields by 10–15% .

Functional Applications

- Anticoagulant Aptamers () : 5-Fluoro-dU phosphoramidites yield aptamers with enhanced thrombin inhibition (IC₅₀ 2 nM vs. 10 nM for unmodified) .

- Chemosensors () : Diazenylphenyl-ethynyl modifications enable fluorescence quenching upon metal binding, a niche application compared to the target compound’s general-purpose use .

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as iBu-DMT-dG, is a modified nucleoside that plays a significant role in the synthesis of oligodeoxyribonucleotides. This compound is characterized by its unique structural features, which enhance its biological activity and utility in various biochemical applications.

- Molecular Formula : C₃₅H₃₇N₅O₇

- Molecular Weight : 639.7 g/mol

- CAS Number : 68892-41-1

- Purity : ≥ 95% (HPLC)

- Solubility : Soluble in ethanol (30 mg/ml), DMSO (15 mg/ml), and DMF; sparingly soluble in aqueous buffers .

Biological Activity

The biological activity of iBu-DMT-dG is primarily attributed to its role as a building block in the synthesis of DNA oligonucleotides. It has been shown to exhibit several important biological functions:

- Oligonucleotide Synthesis : The compound is widely utilized in the solid-phase synthesis of oligodeoxyribonucleotides, which are essential for various applications including gene therapy, antisense oligonucleotides, and RNA interference .

- Stability and Reactivity : The presence of the dimethoxytrityl (DMT) protecting group enhances the stability of the nucleoside during synthesis. Additionally, the isobutyryl group provides a protective mechanism against degradation, making it suitable for prolonged storage and use in sensitive reactions .

- Immunological Applications : Research indicates that oligonucleotides synthesized using this phosphoramidite can act as immunomodulators. They have been tested for their potential to stimulate immune responses, particularly in the context of cancer therapies and vaccine development .

Case Study 1: Immunotherapeutic Applications

A study published in Nucleic Acids Research demonstrated that oligonucleotides containing iBu-DMT-dG exhibited enhanced immunostimulatory properties compared to traditional nucleosides. The findings suggested that these modified oligonucleotides could be developed into effective immunotherapeutic agents for cancer treatment .

Case Study 2: Synthesis Efficiency

Research conducted by Cieślak et al. highlighted the efficiency of using iBu-DMT-dG in solid-phase synthesis protocols. The study reported a significant increase in yield and purity of synthesized oligonucleotides when employing this phosphoramidite compared to other conventional methods .

Case Study 3: Stability Under Physiological Conditions

A comparative analysis indicated that oligonucleotides synthesized with iBu-DMT-dG maintained structural integrity under physiological conditions longer than those synthesized with standard phosphoramidites. This stability is crucial for therapeutic applications where prolonged circulation time is desired .

Q & A

Q. What are the critical steps in synthesizing this phosphoramidite?

The synthesis involves three key stages:

- 5'-OH protection : The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group under anhydrous conditions using reagents like 4,4'-dimethoxytrityl chloride in pyridine .

- Exocyclic amine protection : The N2 position of deoxyguanosine is acylated with isobutyryl chloride to prevent side reactions during oligonucleotide synthesis .

- 3'-Phosphitylation : The 3'-hydroxyl is activated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base (e.g., N,N-diisopropylethylamine) and a catalyst (e.g., 1H-tetrazole) . Key considerations: Strict anhydrous conditions (argon atmosphere) and monitoring via TLC or HPLC are essential .

Q. What purification methods ensure high-purity amidite for oligonucleotide synthesis?

- Silica gel chromatography : Use gradients of hexane/ethyl acetate with 0.5% triethylamine to separate phosphoramidite from unreacted precursors .

- Size-exclusion chromatography : Further purify using methanol-based systems to remove salts and low-molecular-weight impurities .

- Lyophilization : Final product is lyophilized to a white foam and stored under argon at -20°C .

Q. How is the amidite characterized for structural fidelity?

- ¹H/³¹P NMR : Confirm phosphoramidite formation (e.g., ³¹P NMR shift: ~149 ppm for P(III) intermediates) and DMT protection (aromatic protons at ~7.2–7.4 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 876.9 for C44H54N7O8P) .

- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the N2-isobutyryl group influence coupling efficiency in solid-phase DNA synthesis?

- The isobutyryl group prevents guanine oxidation and improves solubility in acetonitrile, a common solvent for amidite coupling. However, bulky protecting groups may reduce coupling efficiency by ~2–5% compared to acetyl-protected analogs. Optimize activator (e.g., 0.25 M 1H-tetrazole) and coupling time (≥30 sec) to mitigate steric effects .

- Comparative data: Isobutyryl-protected amidites show ~95% stepwise yield vs. 97% for acetylated variants in 20-mer synthesis .

Q. What strategies resolve contradictions in reported amidite stability under different storage conditions?

- Moisture sensitivity : Discrepancies arise from residual water in solvents or improper argon purging. Use molecular sieves (3Å) in storage vials and validate water content via Karl Fischer titration (<50 ppm) .

- Temperature effects : While some studies recommend -20°C storage, others report stability at 4°C for ≤3 months. Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life .

Q. How can side reactions during phosphoramidite activation be minimized?

- Activator selection : Replace standard 1H-tetrazole with more reactive alternatives (e.g., 5-ethylthio-1H-tetrazole) to reduce oxidation side products .

- Backbone modification : Introduce stabilizing groups (e.g., 2-cyanoethyl) to prevent β-elimination during detritylation .

- Case study: Using 0.35 M 5-ethylthio-1H-tetrazole improved coupling yields by 3% in GC-rich sequences .

Q. What analytical approaches validate the impact of this amidite on oligonucleotide secondary structure?

- CD spectroscopy : Compare circular dichroism spectra of oligonucleotides synthesized with and without the amidite to detect conformational changes (e.g., B-DNA vs. A-DNA transitions) .

- Thermal denaturation (Tm) : Monitor melting curves to assess stability changes (ΔTm ≥2°C indicates structural perturbation) .

- NMR NOESY : Identify internuclear interactions altered by modified phosphoramidites .

Methodological Considerations Table

| Parameter | Optimal Condition | Supporting Evidence |

|---|---|---|

| Coupling time | 30–60 sec | |

| Activator concentration | 0.25–0.35 M 1H-tetrazole | |

| Storage stability | -20°C under argon | |

| HPLC purity threshold | ≥98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.